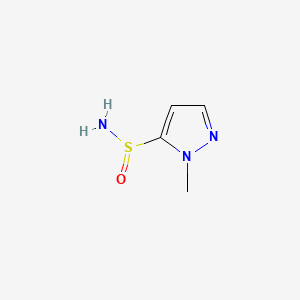
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylacetic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position.
Reduction: The brominated intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using an amination reagent such as ammonia or an amine derivative.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions include various substituted phenylmethanamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This can result in various physiological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-methoxyacetophenone: This compound is similar in structure but lacks the amine group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and has different biological properties.
Uniqueness
(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, along with the amine group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H13BrClNO |
|---|---|
Molekulargewicht |
266.56 g/mol |
IUPAC-Name |
(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
AJDPHOUWXQIFJX-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)OC)N.Cl |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Br)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






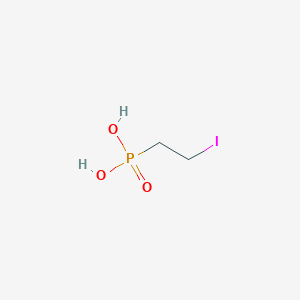
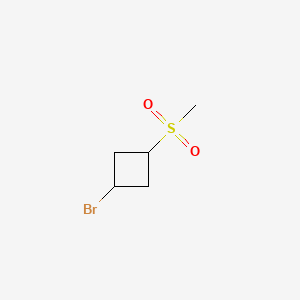
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
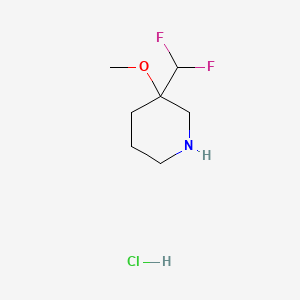
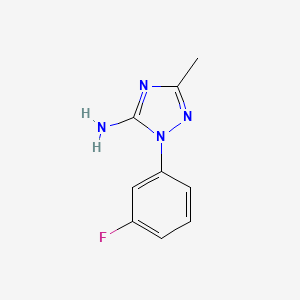
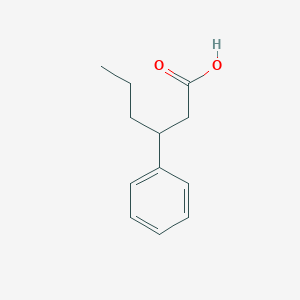

![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
